N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfinylpropanamide
Description
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfinylpropanamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique cyclopropyl structure, which is substituted with a 4-chloro-3-fluorophenyl group, and a methylsulfinylpropanamide moiety. The presence of both chloro and fluoro substituents on the phenyl ring contributes to its distinct chemical properties.
Properties
IUPAC Name |
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfinylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2S/c1-8(7-20(2)19)14(18)17-13-6-10(13)9-3-4-11(15)12(16)5-9/h3-5,8,10,13H,6-7H2,1-2H3,(H,17,18)/t8?,10-,13+,20?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGHVVYALYOVJW-QSFQRYHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)C(=O)NC1CC1C2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CS(=O)C)C(=O)N[C@@H]1C[C@H]1C2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfinylpropanamide typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl intermediate can be synthesized through a cyclopropanation reaction involving a suitable alkene and a diazo compound in the presence of a catalyst such as rhodium or copper.
Introduction of the 4-chloro-3-fluorophenyl Group: The cyclopropyl intermediate is then reacted with a 4-chloro-3-fluorophenyl halide (e.g., bromide or iodide) under conditions that promote nucleophilic substitution, such as the use of a strong base like sodium hydride or potassium tert-butoxide.
Formation of the Methylsulfinylpropanamide Moiety: The final step involves the reaction of the substituted cyclopropyl intermediate with a suitable sulfinylating agent (e.g., methylsulfinyl chloride) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfinyl group, converting it to a sulfide.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfinylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfinylpropanamide can be compared with similar compounds such as:
4-Chloromethcathinone: A stimulant drug with a similar phenyl ring substitution pattern.
(3-Chloropropyl)trimethoxysilane: A compound with a similar chloropropyl group.
Uniqueness:
- The combination of the cyclopropyl ring with the 4-chloro-3-fluorophenyl group and the methylsulfinylpropanamide moiety makes this compound unique in terms of its chemical properties and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
